molecular formula C12H15N5S B4419611 1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine

1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine

Cat. No. B4419611
M. Wt: 261.35 g/mol
InChI Key: UQOAQZATTQWGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine (AMTB) is a tetrazole derivative compound that has been widely studied for its potential applications in scientific research. AMTB has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine involves the inhibition of the TRPM8 ion channel. TRPM8 is activated by cold temperatures and menthol, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers various physiological responses, including pain sensation. This compound blocks the activation of TRPM8 by binding to the channel and preventing the influx of calcium ions, resulting in the inhibition of pain sensation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells, making it a promising candidate for cancer therapy. This compound has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines in the body. Additionally, this compound has been found to have analgesic effects, reducing pain sensation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine in lab experiments is its high selectivity for the TRPM8 ion channel. This allows researchers to study the specific effects of TRPM8 inhibition without affecting other ion channels. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound have been found to be toxic to cells, making it important to use appropriate concentrations in lab experiments.

Future Directions

There are several future directions for research on 1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine. One potential area of research is the development of this compound-based cancer therapies. This compound has been found to inhibit the growth and migration of cancer cells, making it a promising candidate for further investigation. Additionally, there is potential for the development of this compound-based pain medications. This compound has been found to have analgesic effects, making it a potential alternative to traditional pain medications. Furthermore, there is potential for the development of this compound-based anti-inflammatory drugs. This compound has been found to have anti-inflammatory effects, making it a promising candidate for further investigation in this area.

Scientific Research Applications

1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine has been studied extensively for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol receptor that plays a key role in various physiological processes, including thermoregulation, pain sensation, and cancer progression. This compound has been shown to block the activation of TRPM8 by menthol, resulting in the inhibition of cold and menthol-induced pain.

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-1-prop-2-enyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-3-8-17-12(14-15-16-17)13-9-10-4-6-11(18-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOAQZATTQWGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=NN=NN2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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